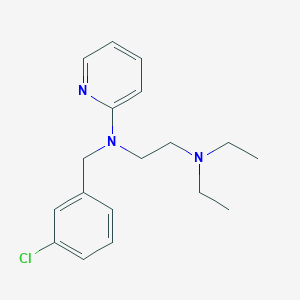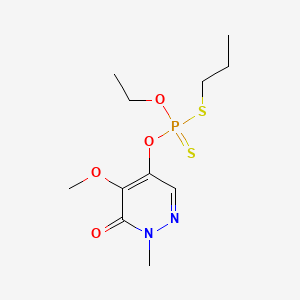![molecular formula C16H24O2 B14444674 [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate CAS No. 79211-55-5](/img/structure/B14444674.png)
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is an organic compound with the molecular formula C15H22O2. It is commonly used in the fragrance industry due to its pleasant odor. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate typically involves the esterification of [3-(4-Tert-butylphenyl)-2-methylpropanol] with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanoic acid].
Reduction: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanol].
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a fragrance component in pharmaceutical formulations.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(4-Tert-butylphenyl)-2-methylpropanol]
- [4-Tert-butylphenyl acetate]
- [4-Tert-butylbenzyl acetate]
Uniqueness
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. The presence of the tert-butyl group enhances its stability and resistance to metabolic degradation, making it a preferred choice in fragrance formulations.
Propriétés
Numéro CAS |
79211-55-5 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
[3-(4-tert-butylphenyl)-2-methylpropyl] acetate |
InChI |
InChI=1S/C16H24O2/c1-12(11-18-13(2)17)10-14-6-8-15(9-7-14)16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
Clé InChI |
FPBJKPITUGVFRM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(C)(C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



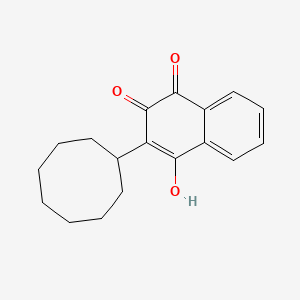
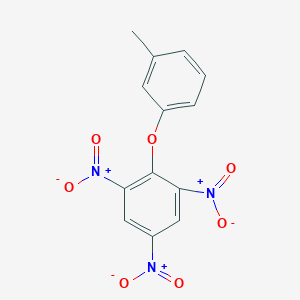
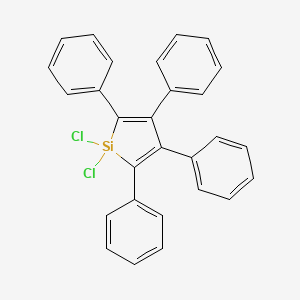



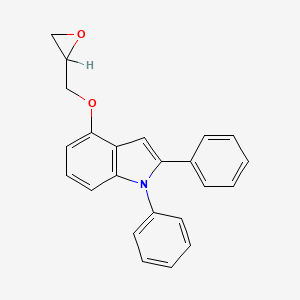

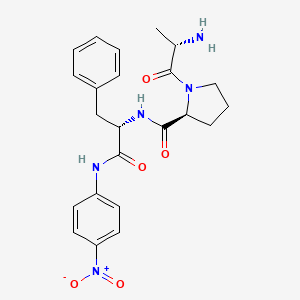
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
